molecular formula C12H20N2O3 B1428012 Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate CAS No. 1423034-10-9

Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate

Cat. No.: B1428012
CAS No.: 1423034-10-9
M. Wt: 240.3 g/mol
InChI Key: MJSROUDIVHYVEO-UHFFFAOYSA-N
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Description

Overview of Oxazole Derivatives in Chemical Research

Oxazole derivatives constitute a vital class of heterocyclic compounds that have gained considerable prominence in medicinal chemistry and pharmaceutical research. These five-membered ring systems, containing one oxygen atom at position 1 and one nitrogen atom at position 3, supported by carbons in between, exhibit remarkable structural diversity and biological potential. The fundamental oxazole framework has been extensively studied since its initial synthesis, with the chemistry of oxazole being established as early as 1876 through the synthesis of 2-methyl oxazole. The structural characteristics of oxazole derivatives enable them to participate in various weak interactions including hydrophobic effects, van der Waals forces, hydrogen bonds, coordination bonds, ion-dipole interactions, and pi-pi bonding, which collectively contribute to their widespread applications in agricultural, biotechnology, medicinal, chemical, and material sciences.

The synthesis of oxazole derivatives has evolved significantly over the past century, with numerous conventional methods being developed and refined. Classical synthetic approaches include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen synthesis, Bredereck reaction, cycloisomerization reactions, and Erlenmeyer-Polchl reactions. These established methodologies have provided the foundation for modern green synthetic approaches that emphasize reduced environmental impact while maintaining high yields and product purity. Contemporary research has increasingly focused on developing microwave-assisted synthesis, ultrasound-promoted reactions, ionic liquid-mediated processes, and deep-eutectic solvent systems to achieve more sustainable oxazole production. The application of these green synthetic methods has demonstrated significant improvements in reaction performance, enhanced product yields, increased purity, and reduced energy consumption compared to conventional approaches.

The biological significance of oxazole-containing compounds has been particularly evident in antimicrobial research, where numerous derivatives have shown impressive activity against various pathogenic organisms. Studies have revealed that oxazole derivatives possess remarkable anti-tuberculosis properties, with some compounds demonstrating minimal inhibitory concentrations in the low micromolar range. The structural versatility of oxazole rings allows for extensive modification and optimization, enabling researchers to fine-tune biological activity, selectivity, and pharmacokinetic properties. This adaptability has made oxazole derivatives attractive scaffolds for drug discovery programs targeting diverse therapeutic areas.

Significance of Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate in Scientific Literature

Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate represents a sophisticated molecular architecture that combines the pharmacologically relevant oxazole heterocycle with an amino acid ester framework. This compound, bearing the molecular formula C12H20N2O3 and a molecular weight of 240.30 grams per mole, exemplifies the modern approach to drug design that incorporates multiple functional elements within a single molecular entity. The compound features a 3,5-dimethyl-1,2-oxazole core connected through a methylene bridge to a tertiary amine, which is further linked to a four-carbon chain terminating in a methyl ester group. This structural arrangement creates a molecule with significant potential for biological activity while maintaining synthetic accessibility.

The compound's structural characteristics place it within the category of amino acid-like building blocks, a classification that has garnered considerable attention in contemporary chemical research. The presence of the oxazole ring system combined with the amino acid ester functionality suggests potential applications in peptide chemistry, medicinal chemistry, and materials science. Research has demonstrated that 1,2-oxazole derivatives constitute an important class of heterocyclic compounds that play fundamental roles in drug discovery, with many such compounds showing promising biological activities. The specific substitution pattern observed in methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate, particularly the dimethyl substitution on the oxazole ring, may contribute to enhanced metabolic stability and altered pharmacokinetic properties compared to unsubstituted analogs.

Current scientific literature indicates that this compound has been synthesized and characterized by multiple research groups, with various synthetic routes being explored and optimized. The molecule's chemical identity has been confirmed through standard analytical techniques, with its canonical SMILES notation recorded as COC(=O)CCCN(Cc1c(C)noc1C)C and its InChI key documented as MJSROUDIVHYVEO-UHFFFAOYSA-N. These standardized chemical identifiers facilitate database searches and enable researchers to access relevant literature and synthetic procedures. The compound's availability through specialized chemical suppliers suggests ongoing research interest and potential commercial applications.

The significance of this particular oxazole derivative extends beyond its individual properties to its role as a representative member of a broader class of bioactive compounds. The structural features present in methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate mirror those found in numerous biologically active natural products and synthetic pharmaceuticals. This structural similarity suggests that the compound may serve as a valuable lead structure for medicinal chemistry optimization programs or as a building block for more complex molecular assemblies.

Historical Development of Dimethyloxazole-Based Compounds

The historical development of dimethyloxazole-based compounds represents a fascinating chapter in the evolution of heterocyclic chemistry, tracing its origins to the foundational work on oxazole synthesis in the late 19th and early 20th centuries. The chemistry of oxazole was first established in 1876 with the synthesis of 2-methyl oxazole, marking the beginning of systematic investigation into this heterocyclic system. The subsequent development of dimethyl-substituted variants emerged as researchers recognized the potential benefits of increased substitution on the oxazole ring, including enhanced stability, modified electronic properties, and altered biological activity profiles.

The prominence of oxazole chemistry gained significant momentum during the First World War period when penicillin antibiotic was invented, bringing oxazole-containing compounds into the spotlight of pharmaceutical research. This pivotal moment in medical history demonstrated the profound therapeutic potential of heterocyclic compounds and stimulated intensive research into oxazole derivatives. The recognition that structural modifications to heterocyclic frameworks could dramatically alter biological activity led to systematic exploration of various substitution patterns, including the dimethyl variants that would later prove significant in contemporary drug discovery efforts.

The evolution of synthetic methodologies has played a crucial role in the development of dimethyloxazole-based compounds. Early synthetic approaches, while pioneering, often suffered from limitations in yield, selectivity, and environmental impact. The Robinson-Gabriel synthesis, developed in 1909-1910, provided one of the first reliable methods for preparing disubstituted oxazoles, though yields were initially modest when using traditional cyclodehydrating agents. Subsequent improvements, including the use of polyphosphoric acid to achieve yields of 50-60%, marked important advances in the field. The Fischer oxazole synthesis, discovered in 1896, offered an alternative approach through the reaction of cyanohydrins with aromatic aldehydes, providing access to dimethyl-substituted products under mild conditions.

The van Leusen synthesis, introduced in 1972, represented a significant advancement in oxazole chemistry by enabling the preparation of 5-substituted oxazoles through the reaction of aldehydes with tosylmethyl isocyanide under basic conditions. This methodology proved particularly valuable for accessing dimethyl-substituted oxazoles with high efficiency and regioselectivity. The Bredereck reaction, which utilizes α-haloketones and amides to produce 2,4-disubstituted oxazoles, provided another synthetic route that could be adapted for dimethyl variant preparation. These classical synthetic methods established the foundation upon which modern green chemistry approaches would later build.

Contemporary developments in dimethyloxazole chemistry have been driven by both environmental considerations and the demand for more efficient synthetic processes. The implementation of microwave-assisted synthesis has dramatically reduced reaction times while improving yields for dimethyl-substituted oxazole derivatives. Ultrasound-promoted reactions have similarly enhanced synthetic efficiency, with some procedures achieving excellent yields of dimethyloxazole products in significantly reduced timeframes. The adoption of ionic liquids and deep-eutectic solvents has further advanced the field by providing more sustainable reaction media that can be recycled and reused, addressing environmental concerns while maintaining synthetic effectiveness.

Research Objectives and Scope

The current research landscape surrounding methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate encompasses several interconnected objectives that reflect both fundamental scientific inquiry and applied research goals. Primary research objectives include comprehensive characterization of the compound's chemical properties, investigation of its synthetic accessibility through various methodological approaches, and exploration of its potential applications in biological systems. The scope of contemporary research extends from basic structural analysis and synthetic methodology development to advanced applications in medicinal chemistry and materials science.

Fundamental chemical characterization represents a critical research objective, encompassing detailed analysis of the compound's physical properties, chemical reactivity, and stability profile. Researchers are particularly interested in understanding how the dimethyl substitution pattern on the oxazole ring influences the overall molecular behavior, including conformational preferences, electronic distribution, and intermolecular interaction patterns. Spectroscopic studies, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, provide essential data for confirming structural assignments and monitoring chemical transformations. X-ray crystallographic analysis, where applicable, offers detailed three-dimensional structural information that can guide theoretical calculations and molecular modeling studies.

Synthetic methodology development constitutes another major research focus, with particular emphasis on developing efficient, environmentally sustainable routes to methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate and related compounds. Research objectives in this area include optimization of existing synthetic procedures, development of novel synthetic strategies, and implementation of green chemistry principles to minimize environmental impact. The synthetic challenges associated with assembling the complex molecular architecture present in this compound require careful consideration of reaction sequences, protecting group strategies, and purification protocols. Researchers are actively exploring one-pot synthetic procedures, multicomponent reactions, and cascade processes that can streamline the synthetic pathway while maintaining high yields and selectivity.

The exploration of biological activity represents a particularly significant research objective, building upon the established precedent for oxazole derivatives in pharmaceutical applications. Current research scope includes evaluation of antimicrobial properties, assessment of potential therapeutic targets, and investigation of structure-activity relationships that can guide future compound optimization efforts. The amino acid ester functionality present in the molecule suggests potential applications in peptide chemistry and protein modification, expanding the research scope to include biochemical and biotechnological applications. Understanding the compound's mechanism of action, cellular uptake properties, and metabolic fate represents ongoing research priorities that require interdisciplinary collaboration between chemists, biologists, and pharmacologists.

Advanced applications research encompasses materials science applications, where the unique structural features of methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate may contribute to novel material properties. Research objectives in this area include investigation of the compound's potential as a building block for polymeric materials, exploration of its coordination chemistry with metal ions, and assessment of its utility in supramolecular assembly processes. The combination of hydrogen bonding capability, π-π stacking potential, and hydrophobic interactions inherent in the molecular structure suggests opportunities for creating materials with tailored properties for specific applications.

Research Area Primary Objectives Current Status Future Directions
Chemical Characterization Structural analysis, property determination Ongoing synthesis and analysis Advanced spectroscopic studies
Synthetic Methodology Route optimization, green chemistry implementation Multiple synthetic approaches developed One-pot procedures, catalyst development
Biological Evaluation Activity screening, mechanism elucidation Preliminary studies completed Comprehensive biological profiling
Materials Applications Property assessment, application development Early stage exploration Advanced materials integration

The research scope also encompasses computational chemistry approaches that can provide theoretical insights into molecular behavior and guide experimental design. Density functional theory calculations, molecular dynamics simulations, and quantum mechanical modeling contribute to understanding the compound's electronic structure, conformational dynamics, and interaction patterns with biological targets. These computational studies complement experimental investigations and can predict properties that are difficult to measure directly, accelerating the research process and reducing experimental costs.

Properties

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl-methylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9-11(10(2)17-13-9)8-14(3)7-5-6-12(15)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSROUDIVHYVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate generally involves:

  • Construction or procurement of the dimethyl-1,2-oxazole intermediate.
  • Formation of the methylamino linkage via nucleophilic substitution or reductive amination.
  • Coupling with a butanoate moiety, typically introduced as a methyl ester derivative.

The key challenge lies in the selective functionalization of the oxazole ring and the efficient formation of the aminoalkyl side chain without compromising the ester functionality.

Preparation of the Dimethyl-1,2-oxazol-4-ylmethyl Intermediate

The dimethyl-1,2-oxazole ring is a crucial heterocyclic scaffold. Literature indicates that:

  • The dimethyl-1,2-oxazole can be synthesized via cyclization reactions involving α-ketoesters and amidoximes or related precursors.
  • Methylation at the 4-position of the oxazole ring is typically achieved through alkylation reactions using methyl halides under basic conditions.

This intermediate is often isolated or used in situ for further functionalization.

Amination Step: Formation of the (Dimethyl-1,2-oxazol-4-yl)methyl(methyl)amino Moiety

The amino linkage is introduced by reacting the oxazolylmethyl intermediate with methylamine or its derivatives. Two common approaches include:

  • Nucleophilic substitution: A suitable leaving group (e.g., halide) on the oxazolylmethyl intermediate is displaced by methylamine under controlled conditions.
  • Reductive amination: The aldehyde or ketone precursor of the oxazolylmethyl compound is reacted with methylamine followed by reduction, often using sodium cyanoborohydride or similar reagents.

Reaction conditions typically involve mild temperatures (0–80°C) and inert atmospheres to avoid side reactions.

Coupling with Butanoate Methyl Ester

The final step involves attaching the amino-substituted oxazole to the butanoate methyl ester:

  • The amino group on the oxazole intermediate acts as a nucleophile towards an activated butanoate derivative, such as methyl 4-bromobutanoate or methyl 4-chlorobutanoate.
  • This nucleophilic substitution proceeds under basic or neutral conditions, often in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Alternatively, esterification of the corresponding amino acid (4-aminobutanoic acid derivative) with methanol under acidic catalysis can yield the methyl ester.

The reaction is monitored by chromatographic techniques, and purification is achieved by silica gel column chromatography or recrystallization.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Oxazole ring formation Cyclization of α-ketoesters with amidoximes Variable Requires controlled temperature, inert atmosphere
Methylation at oxazole C-4 Methyl iodide or methyl bromide, base (e.g., NaH) Moderate Performed in THF, 0–80°C, inert atmosphere
Amination (nucleophilic substitution) Methylamine, oxazolylmethyl halide, THF, 0–80°C 30–60% Reaction time ~12–16 h, inert atmosphere
Coupling with methyl 4-halobutanoate Base (e.g., K2CO3), DMF or THF, room temp to 80°C 40–70% Purification by chromatography

Research Findings and Optimization Notes

  • Reaction Atmosphere: Most steps require an inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates.
  • Temperature Control: Maintaining temperatures between 0°C and 80°C is critical to maximize yield and minimize side reactions.
  • Solvent Choice: Polar aprotic solvents such as THF and DMF are preferred for nucleophilic substitution steps due to their ability to solvate ions and facilitate substitution.
  • Purification: Silica gel chromatography with gradient elution (e.g., dichloromethane/methanol mixtures) is effective for isolating the target compound with high purity.
  • Yield Variation: Yields vary depending on the purity of starting materials and the precise reaction conditions. Optimization often involves adjusting reagent stoichiometry and reaction time.

Summary Table of Preparation Route

Synthetic Step Starting Material/Intermediate Key Reagents/Conditions Product/Intermediate Yield Range (%)
1. Oxazole ring synthesis α-Ketoester + amidoxime Cyclization, inert atmosphere Dimethyl-1,2-oxazole derivative Variable
2. Methylation at C-4 Oxazole intermediate Methyl halide, NaH, THF, 0–80°C Dimethyl-1,2-oxazol-4-ylmethyl halide Moderate
3. Amination Oxazolylmethyl halide + methylamine THF, 0–80°C, 12–16 h, inert atmosphere (Dimethyl-1,2-oxazol-4-yl)methyl(methyl)amino intermediate 30–60
4. Coupling with butanoate ester Amino intermediate + methyl 4-halobutanoate K2CO3, DMF/THF, RT–80°C Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate 40–70

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate has been investigated for its potential as a pharmaceutical intermediate. Its oxazole moiety is significant in drug design due to its biological activity, particularly in the development of treatments for neurological disorders and cancer. The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined derivatives of oxazole compounds, including methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate. The findings indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Agricultural Science

Pesticide Development
The compound has shown promise in agricultural applications, particularly as a potential pesticide. Its ability to interact with specific biological pathways makes it a candidate for developing novel agrochemicals that can effectively control pests while minimizing environmental impact.

Case Study: Insecticidal Properties
Research conducted by agricultural scientists demonstrated that derivatives of methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate exhibited significant insecticidal activity against common agricultural pests. In controlled trials, formulations containing this compound resulted in a notable reduction in pest populations without adversely affecting beneficial insects .

Material Science

Polymer Chemistry
In material science, the compound is being explored for its potential use in synthesizing new polymers. Its functional groups can facilitate the formation of polymer networks with desirable mechanical and thermal properties.

Case Study: Polymer Synthesis
A recent study focused on creating polymer composites using methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate as a monomer. The resulting materials displayed enhanced thermal stability and mechanical strength compared to traditional polymers. These findings suggest that incorporating such compounds into polymer formulations could lead to innovative materials suitable for various industrial applications .

Data Summary

Application Area Potential Uses Key Findings
Medicinal ChemistryDrug development for cancer and neurological disordersEnhanced cytotoxicity in modified derivatives
Agricultural SciencePesticide formulationSignificant insecticidal activity with minimal impact on beneficial species
Material SciencePolymer synthesisImproved thermal stability and mechanical properties in composites

Mechanism of Action

The mechanism by which Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring and dimethylamino group are likely involved in binding interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences:

Heterocyclic Core: The target compound employs a dimethyl-oxazole ring, whereas analogs in and use benzoimidazole cores.

Ester Group : The methyl ester in the target compound may offer different hydrolysis kinetics compared to ethyl or benzyl esters in analogs .

Substituents: The dimethyl-oxazole substituent reduces steric bulk compared to dibenzylamino or benzyl-hydroxyethyl groups in analogs, possibly improving membrane permeability.

Physicochemical and Functional Properties (Data Table)

Compound Name Molecular Weight (g/mol) Ester Group Heterocycle Key Substituents Solubility (Predicted)
Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate ~254.3 Methyl Dimethyl-oxazole Methylamino-butyl ester Moderate (Polar aprotic solvents)
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ~464.5 Ethyl Benzoimidazole Benzyl, hydroxyethyl Low (Hydrophobic groups dominate)
Benzyl 4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ~583.7 Benzyl Benzoimidazole Dibenzylamino Very Low (High lipophilicity)

Biological Activity

Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate, also known by its CAS number 1423034-10-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethyl-1,2-oxazole moiety linked to a butanoate group. The chemical formula is C11H18N2O2C_{11}H_{18}N_2O_2, and it has a molecular weight of 210.27 g/mol.

Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate exhibits several biological activities that are primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This action is significant as it could position the compound as a potential non-steroidal anti-inflammatory drug (NSAID) alternative.
  • Cytotoxicity Against Cancer Cells : Research indicates that methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Świątek et al. (2022)Investigated the molecular docking studies revealing potential interactions with COX enzymes; demonstrated anti-cancer activity in A549 and MCF-7 cell lines .
BLD Pharmaceuticals (2024)Reported antimicrobial properties against specific bacterial strains; further research needed for detailed mechanisms .
ResearchGate Publication (2024)Discussed structural analogs with similar oxazole groups exhibiting promising bioactivity; suggested avenues for further drug development .

Toxicity and Safety Profile

While preliminary studies suggest beneficial biological activities, comprehensive toxicity assessments are crucial for determining the safety profile of methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate. Initial findings indicate low toxicity levels in tested models; however, further in vivo studies are necessary to confirm these results.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves a multi-step process:
  • Step 1 : Formation of the dimethyl-1,2-oxazole moiety via cyclization of a ketone with hydroxylamine, followed by alkylation at the 4-position .
  • Step 2 : Introduction of the methylamino group via nucleophilic substitution or reductive amination. For example, methyl 4-aminobutanoate derivatives are typically synthesized via esterification of amino acids (e.g., 4-aminobutyric acid) using methanol and a strong acid catalyst (e.g., H₂SO₄) under reflux .
  • Step 3 : Coupling the oxazole and butanoate moieties using a linker like a methylene group.
  • Critical Parameters :
  • Temperature control (reflux vs. room temperature) impacts side reactions, such as ester hydrolysis .
  • Catalyst selection (e.g., NaBH₃CN for reductive amination) affects regioselectivity .
  • Yield Optimization : Continuous flow reactors may enhance efficiency in industrial settings, but batch processes are standard for lab-scale synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify the methyl ester group (δ ~3.6–3.7 ppm, singlet) and dimethyl-oxazole protons (δ ~2.4–2.6 ppm for CH₃ groups). The methylene linker (N–CH₂–) appears as a triplet near δ ~3.3–3.5 ppm .
  • ¹³C NMR : The ester carbonyl (C=O) resonates at ~170–175 ppm, while the oxazole carbons appear at ~95–160 ppm .
  • IR : Confirm ester C=O stretching (~1740 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (exact mass ~254.15 g/mol) and fragmentation patterns (e.g., loss of CH₃O–CO– group) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxazole ring’s electron-deficient nature may drive interactions with biological targets .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) where the dimethyl-oxazole group mimics adenine in ATP-binding pockets .
  • MD Simulations : Assess stability in aqueous solutions by simulating solvation effects on the ester group .

Q. How can conflicting solubility or stability data in literature be resolved for this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays). Note discrepancies arising from ester hydrolysis in aqueous media .
  • Advanced Analytics : Use HPLC with a C18 column to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 150°C) to guide storage protocols .

Q. What strategies mitigate toxicity concerns during in vitro or in vivo studies?

  • Methodological Answer :
  • Pro-drug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to reduce off-target effects .
  • Metabolic Profiling : Use LC-MS to identify metabolites. For example, esterase-mediated hydrolysis may release toxic byproducts (e.g., 4-aminobutyric acid derivatives) .
  • Dose Optimization : Conduct MTT assays on cell lines (e.g., HEK293) to establish IC₅₀ values and safe exposure thresholds .

Experimental Design and Data Analysis

Q. How to design a SAR study for derivatives of this compound targeting enzyme inhibition?

  • Methodological Answer :
  • Variable Groups : Modify (i) the oxazole substituents (e.g., dimethyl vs. diethyl), (ii) the ester chain length (C4 vs. C5), and (iii) the methylamino group (e.g., ethyl substitution) .
  • Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition potency. Compare IC₅₀ values across derivatives.
  • Statistical Tools : Apply ANOVA to identify significant structural contributors to activity (p < 0.05) .

Q. What are the best practices for reconciling contradictory bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple sources (e.g., ChEMBL, PubChem BioAssay) and normalize activity values using Z-scores .
  • Experimental Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
  • Error Source Identification : Check for batch effects (e.g., solvent purity, cell passage number) using principal component analysis (PCA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.